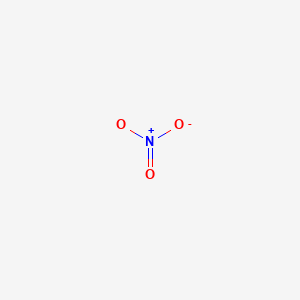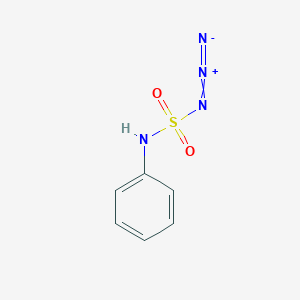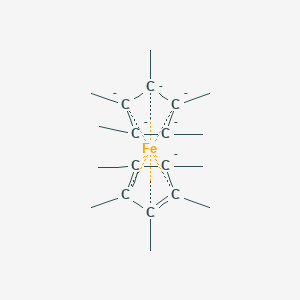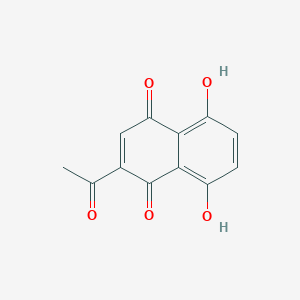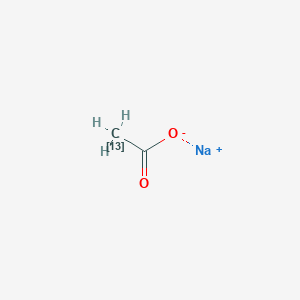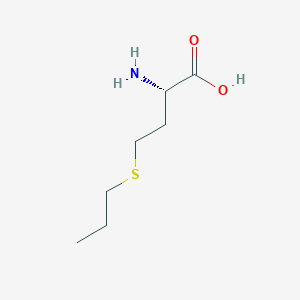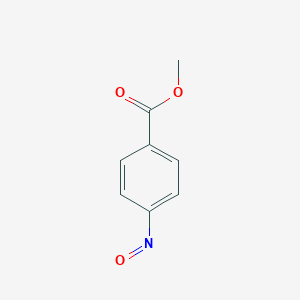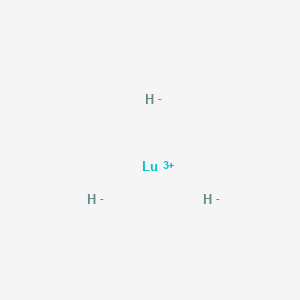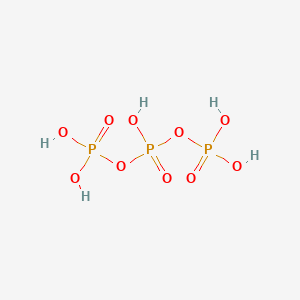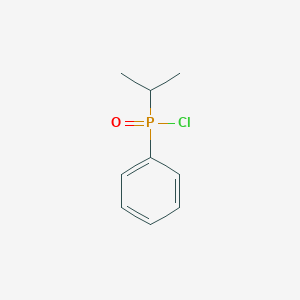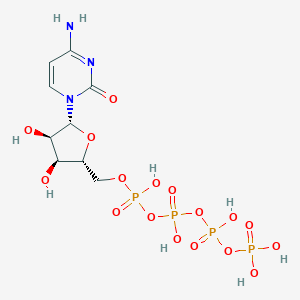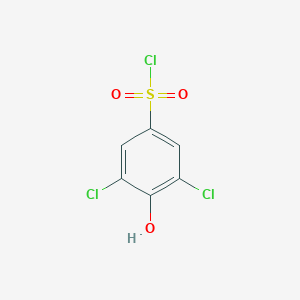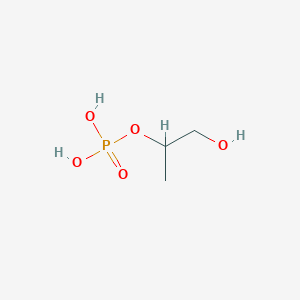
1-Hydroxypropan-2-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypropan-2-yl dihydrogen phosphate, also known as HDP, is a phosphorylated compound that has been widely used in scientific research. It is a common reagent for phosphorylation reactions and is often used as a catalyst for various biochemical reactions. HDP has also been studied for its potential therapeutic applications, as it has been shown to have anti-inflammatory and anti-cancer properties. In
Mechanism Of Action
The mechanism of action of 1-Hydroxypropan-2-yl dihydrogen phosphate is not fully understood, but it is believed to act as a catalyst for phosphorylation reactions. It has also been shown to inhibit the activity of certain enzymes, such as phospholipase A2, which is involved in the inflammatory response.
Biochemical And Physiological Effects
1-Hydroxypropan-2-yl dihydrogen phosphate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis. 1-Hydroxypropan-2-yl dihydrogen phosphate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Hydroxypropan-2-yl dihydrogen phosphate in lab experiments is its high solubility in water and organic solvents. This makes it easy to work with and allows for a wide range of experimental conditions. However, 1-Hydroxypropan-2-yl dihydrogen phosphate can be unstable under certain conditions, such as high temperatures or acidic pH. It is also important to use appropriate safety precautions when working with 1-Hydroxypropan-2-yl dihydrogen phosphate, as it can be corrosive and toxic if ingested or inhaled.
Future Directions
There are a number of potential future directions for research on 1-Hydroxypropan-2-yl dihydrogen phosphate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to better understand its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a catalyst for phosphorylation reactions. New methods for the synthesis of phosphorylated compounds using 1-Hydroxypropan-2-yl dihydrogen phosphate as a catalyst are currently being developed. Overall, 1-Hydroxypropan-2-yl dihydrogen phosphate is a versatile and promising compound that has a wide range of potential applications in scientific research.
Synthesis Methods
1-Hydroxypropan-2-yl dihydrogen phosphate can be synthesized through the reaction of phosphoric acid with 2-propanol. The reaction is typically carried out under acidic conditions, with a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a colorless liquid that is soluble in water and organic solvents.
Scientific Research Applications
1-Hydroxypropan-2-yl dihydrogen phosphate has been widely used in scientific research as a phosphorylating agent. It is often used in the synthesis of phosphorylated compounds, such as peptides and nucleotides. 1-Hydroxypropan-2-yl dihydrogen phosphate has also been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, and has been investigated as a potential treatment for diseases such as rheumatoid arthritis and cancer.
properties
CAS RN |
14807-82-0 |
|---|---|
Product Name |
1-Hydroxypropan-2-yl dihydrogen phosphate |
Molecular Formula |
C3H9O5P |
Molecular Weight |
156.07 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C3H9O5P/c1-3(2-4)8-9(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI Key |
ZMDUZDDEKLPAHM-UHFFFAOYSA-N |
SMILES |
CC(CO)OP(=O)(O)O |
Canonical SMILES |
CC(CO)OP(=O)(O)O |
synonyms |
1-propanol 2-phosphate propan-1-ol 2-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



